molecular formula C4H9Cl2N3S B13525815 Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride

Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B13525815
M. Wt: 202.11 g/mol
InChI Key: GNHCVWXBHBWASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under mild conditions to prevent degradation of the thiadiazole ring .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .

Mechanism of Action

The mechanism of action of Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function . This interaction can lead to the inhibition of bacterial and fungal growth, as well as the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C4H9Cl2N3S

Molecular Weight

202.11 g/mol

IUPAC Name

N-methyl-1-(1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C4H7N3S.2ClH/c1-5-2-4-7-6-3-8-4;;/h3,5H,2H2,1H3;2*1H

InChI Key

GNHCVWXBHBWASI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN=CS1.Cl.Cl

Origin of Product

United States

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